molecular formula C15H18N4O3 B7852315 ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate

ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B7852315
M. Wt: 302.33 g/mol
InChI Key: XMOWMMRIBOZLCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a quinazoline moiety. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate typically involves the reaction of anthranilic acid with various reagents. One common method is the Niementowski synthesis, where anthranilic acid is treated with an amide to form 4-oxo-3,4-dihydroquinazolines . The quinazoline moiety is then further functionalized to introduce the piperazine and ethyl carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring or the piperazine moiety.

    Substitution: Substitution reactions can occur at different positions on the quinazoline ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazoline or piperazine rings.

Scientific Research Applications

Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The quinazoline moiety can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of the quinazoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-(4-oxo-1H-quinazolin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-2-22-15(21)19-9-7-18(8-10-19)14-16-12-6-4-3-5-11(12)13(20)17-14/h3-6H,2,7-10H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOWMMRIBOZLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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